alpha-ENDORPHIN

Vue d'ensemble

Description

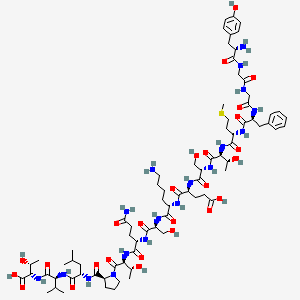

Alpha-endorphin is an endogenous opioid peptide composed of 16 amino acids. It is one of the three primary endorphins, alongside beta-endorphin and gamma-endorphin, derived from the precursor protein pro-opiomelanocortin. The amino acid sequence of this compound is: Tyrosine - Glycine - Glycine - Phenylalanine - Methionine - Threonine - Serine - Glutamic acid - Lysine - Serine - Glutamine - Threonine - Proline - Leucine - Valine - Threonine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-endorphin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin support.

Deprotection: of the amino acid’s alpha-amino group.

Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound typically involves recombinant DNA technology. This method includes:

Insertion of the gene encoding this compound: into a suitable expression vector.

Transformation of the vector: into a host organism, such as Escherichia coli or yeast.

Cultivation of the host organism: under conditions that promote the expression of the this compound gene.

Purification: of the expressed peptide using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Structural Characteristics of α-Endorphin

α-Endorphin (H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-OH) shares its N-terminal sequence with β- and γ-endorphins . Key features include:

| Property | Value |

|---|---|

| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S |

| Molecular Weight | 1745.95 g/mol |

| Sequence Position (β-LPH) | Residues 61–76 |

| Methionine Position | 5 (susceptible to oxidation) |

Post-Translational Modifications (PTMs)

α-Endorphin undergoes enzymatic PTMs that modulate its activity:

| Modification | Enzyme | Effect | Reference |

|---|---|---|---|

| N-terminal acetylation | Acetyltransferase | Reduces opioid receptor affinity | |

| C-terminal truncation | Carboxypeptidase E | Generates γ-endorphin (residues 1–17) |

Oxidative Degradation Pathways

The methionine residue at position 5 is oxidation-prone under oxidative stress :

Reaction :

-

Consequence : Alters receptor binding and biological activity .

-

Protective Measures : Antioxidants (e.g., glutathione) mitigate oxidation .

Stability and Storage Conditions

Applications De Recherche Scientifique

Pain Management

Alpha-endorphin has been studied for its analgesic properties. Research indicates that it can modulate pain responses by interacting with opioid receptors in the central nervous system.

- Case Study: Analgesic Effects

A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management. The peptide was shown to enhance the analgesic effects of other opioids like morphine while reducing their side effects .

Immune Response Modulation

This compound has been found to influence immune system functions, particularly in how lymphocytes respond to antigens.

- Case Study: Antibody Response Inhibition

Research revealed that this compound can inhibit the primary antibody response to ovalbumin in human blood lymphocytes. This effect occurs at both T cell and B cell levels, indicating its potential role in regulating immune responses during infections or autoimmune diseases .

Neurological Disorders

The neuroprotective effects of this compound have been investigated in various neurological conditions.

- Case Study: Stroke and Neuroprotection

In a model of permanent middle cerebral artery occlusion, this compound significantly reduced infarct size and improved neurological outcomes. This suggests that it may have therapeutic applications in stroke management by protecting neural tissues from ischemic damage .

Comparative Analysis of this compound Applications

Mécanisme D'action

Alpha-endorphin exerts its effects by binding to opioid receptors in the brain, particularly the mu-opioid receptors. This binding inhibits the release of neurotransmitters such as substance P and gamma-aminobutyric acid (GABA), leading to reduced pain perception and increased feelings of well-being .

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-endorphin: Composed of 31 amino acids and has a stronger analgesic effect compared to alpha-endorphin.

Gamma-endorphin: Contains 17 amino acids and has effects opposite to those of this compound, helping maintain homeostasis within the brain.

Uniqueness

This compound is unique due to its shorter peptide chain and specific sequence, which allows it to have distinct effects on behavior and pain modulation compared to beta-endorphin and gamma-endorphin .

Activité Biologique

Alpha-endorphin is a naturally occurring opioid peptide that plays a significant role in the regulation of pain, mood, and various physiological processes. Composed of 16 amino acids, its sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. It is derived from the pro-opiomelanocortin (POMC) precursor, which also gives rise to other endorphins such as beta-endorphin and gamma-endorphin. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and implications in various conditions.

This compound functions primarily as an agonist at opioid receptors , particularly the mu-opioid receptors. This interaction triggers a cascade of biochemical events that lead to analgesic effects and modulation of neurotransmitter release.

Opioid Receptor Interaction

- Mu-receptors : this compound exhibits a high binding affinity for mu-opioid receptors, which are widely distributed in the central and peripheral nervous systems. Activation of these receptors inhibits the release of substance P, a key neurotransmitter involved in pain transmission, thereby producing analgesia .

- Central Nervous System (CNS) Effects : In the CNS, this compound can modulate the release of gamma-aminobutyric acid (GABA), leading to increased dopaminergic activity. This effect may contribute to feelings of euphoria and reward, similar to the effects produced by psychostimulant drugs .

Comparative Activity with Other Endorphins

This compound shares structural similarities with beta-endorphin and gamma-endorphin but exhibits distinct biological activities. While beta-endorphin is more extensively studied, this compound has been found to delay avoidance behaviors in animal models, suggesting a potential role in anxiety and stress responses .

Pain Modulation

Research indicates that this compound can significantly influence pain perception. Its analgesic properties are mediated through its action on opioid receptors, similar to morphine but with potentially fewer side effects .

Impact on Mood and Behavior

This compound's interaction with opioid receptors also implicates it in mood regulation. Studies suggest that alterations in this compound levels may be associated with mood disorders and stress responses .

Appetite Regulation

Recent studies have shown that this compound may antagonize the effects of other peptides involved in appetite regulation, such as alpha-melanocyte-stimulating hormone (α-MSH). This interaction suggests a complex role in energy homeostasis and feeding behavior .

Case Study 1: Chronic Pain Conditions

A study involving patients with chronic neuropathic pain revealed low levels of beta-endorphins in cerebrospinal fluid (CSF), which correlated with heightened pain perception. Although this study focused on beta-endorphins, it highlights the importance of endorphins in pain modulation and suggests that similar mechanisms may apply to this compound .

Research Study 2: Food Intake Regulation

In an experimental setting with rats, chronic infusion of beta-endorphins demonstrated significant changes in food intake and body weight. When combined with α-MSH, beta-endorphins altered neuropeptide expression related to appetite control. This interaction indicates that this compound may also play a role in regulating food intake through its effects on other neuropeptides .

Research Study 3: Neurotransmitter Interaction

A comparative analysis showed that this compound's ability to modulate GABA release could enhance dopamine production, suggesting a potential mechanism for its effects on mood and reward pathways. This finding emphasizes the dual role of this compound in both pain relief and mood enhancement .

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSIJWJXMWBCBX-NWKQFZAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H120N18O26S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | alpha-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1745.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61512-76-3 | |

| Record name | alpha-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.